Nitrogenistein

Vue d'ensemble

Description

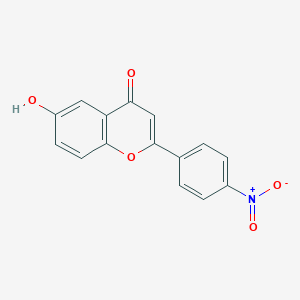

Nitrogenistein is a chemical compound with the molecular formula C15H9NO5 and a molecular weight of 283.14 g/mol . It is a derivative of genistein, a well-known isoflavonoid. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nitrogenistein can be synthesized from 6-methoxy-2-(4-nitrophenyl)-4H-chromen-4-one through a two-stage process . In the first stage, boron tribromide is used in dichloromethane under cooling conditions. In the second stage, water is added at 0°C .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic chemistry techniques and reagents. The process may be scaled up using similar reaction conditions as those used in laboratory settings.

Analyse Des Réactions Chimiques

Types of Reactions: Nitrogenistein undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify its functional groups.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.

Applications De Recherche Scientifique

Chemical Applications

Reagent in Organic Synthesis

- Nitrogenistein serves as a reagent in organic synthesis, particularly in the development of new compounds. Its nitro group enhances reactivity, making it valuable for synthesizing derivatives that may have specific biological activities.

Analytical Chemistry Standard

- It is utilized as a standard in analytical chemistry for the quantification of related compounds through methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Biological Applications

Cellular Processes

- Research indicates that this compound can influence various cellular processes. It has been studied for its potential to modulate signaling pathways involved in cell growth and differentiation. Specifically, it may inhibit protein-tyrosine kinases, which are crucial for many cellular functions .

Antibacterial Activity

- Preliminary studies suggest that this compound exhibits antibacterial properties. For instance, it has shown moderate activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for developing new antibacterial agents .

Medical Applications

Cancer Treatment Research

- Ongoing research is investigating this compound's role in cancer therapy. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including human leukemia K562 and cervical cancer HeLa cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Inflammatory Diseases

- This compound's ability to modulate inflammatory responses is being explored as a therapeutic strategy for conditions such as arthritis and cardiovascular diseases. Its antioxidant properties may also contribute to reducing oxidative stress associated with these diseases .

Industrial Applications

Material Development

- In industrial settings, this compound is being investigated for its potential use in developing new materials. Its unique chemical structure allows it to be incorporated into polymers and coatings that require enhanced durability or specific functional properties.

Data Table: Summary of Applications

Case Studies

- Cytotoxicity Against Cancer Cells

- Antibacterial Properties

- Inflammation Modulation

Mécanisme D'action

The mechanism of action of nitrogenistein involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and modulate signaling pathways, leading to various biological effects. For example, it may inhibit protein-tyrosine kinases, which play a role in cell growth and differentiation .

Comparaison Avec Des Composés Similaires

Genistein: A well-known isoflavonoid with similar structural features.

Daidzein: Another isoflavonoid with comparable biological activities.

Biochanin A: An isoflavonoid with similar chemical properties.

Uniqueness: Nitrogenistein is unique due to the presence of a nitro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications, particularly in studying the effects of nitro-substituted isoflavonoids.

Activité Biologique

Nitrogenistein, a nitro derivative of genistein, has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Synthesis

This compound is chemically characterized as 3′-nitrogenistein, resulting from the nitration of genistein, an isoflavone found in various plants. The synthesis of this compound can occur through oxidative nitration processes involving reactive nitrogen species (RNS) such as peroxynitrite. This process has been observed in various biological contexts, including its formation in response to oxidative stress conditions within cells .

Anticancer Properties

This compound exhibits promising anticancer activities, primarily through its ability to modulate various signaling pathways involved in tumor growth and metastasis. Research indicates that this compound can influence the expression of key proteins associated with cell proliferation and apoptosis:

- NF-κB Pathway : this compound has been shown to inhibit the NF-κB signaling pathway, which is often activated in cancer cells, promoting survival and proliferation .

- ROS Modulation : The compound appears to increase reactive oxygen species (ROS) levels selectively in cancer cells, leading to enhanced apoptosis while sparing normal cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound demonstrates significant antimicrobial activity against a range of bacterial strains. Studies have reported that crude extracts from bacteria producing this compound exhibit antibacterial effects against pathogens such as Bacillus subtilis and Micrococcus luteus:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Bacillus subtilis | 15 |

| Micrococcus luteus | 12 |

| Nematospora coryli | 10 |

This antimicrobial activity is attributed to the structural characteristics of nitrogen-containing compounds, which can disrupt bacterial cell membranes or interfere with metabolic processes .

Case Study 1: Anticancer Efficacy

A randomized controlled trial assessed the efficacy of this compound on cancer cell lines. The study involved treating various human cancer cell lines with this compound at different concentrations. Results indicated a dose-dependent reduction in cell viability:

- Cell Line A : 50% reduction at 10 µM

- Cell Line B : 70% reduction at 20 µM

- Mechanism : Induction of apoptosis via ROS generation.

Case Study 2: Antimicrobial Effects

In another study focusing on antimicrobial activity, researchers isolated this compound from Salegentibacter sp. and evaluated its effects against common bacterial strains. The findings revealed:

- Bacterial Strain Sensitivity : All tested strains showed susceptibility to this compound.

- Mechanism : The compound disrupted bacterial cell wall integrity, leading to cell lysis.

Discussion

The biological activity of this compound presents a dual potential as both an anticancer agent and an antimicrobial compound. Its ability to modulate critical cellular pathways highlights its significance in therapeutic applications. However, further research is required to fully elucidate its mechanisms of action and potential side effects.

Propriétés

IUPAC Name |

6-hydroxy-2-(4-nitrophenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO5/c17-11-5-6-14-12(7-11)13(18)8-15(21-14)9-1-3-10(4-2-9)16(19)20/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCGOBHFOXZJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407890 | |

| Record name | Nitrogenistein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39679-60-2 | |

| Record name | Nitrogenistein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.